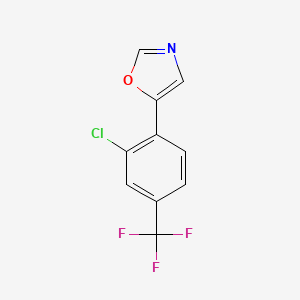
5-(2-chloro-6-fluorophenyl)oxazole
Overview
Description
5-(2-chloro-6-fluorophenyl)oxazole, also known as CFOX, is a member of the oxazole family of heterocyclic compounds. It has a CAS Number of 2021428-58-8 and a molecular weight of 197.6 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H5ClFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H . This indicates that the molecule consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 197.6 . The storage temperature is 2-8°C .Scientific Research Applications
Applications in Polymer Synthesis
The oxazole derivative 4-Chloro-2,5-bis(4-fluorophenyl)oxazole has been utilized in the synthesis of novel poly(aryl ether)s. The synthesized polymers demonstrate significant thermal stability, with high molecular weight and resistance to thermal degradation up to 363 °C (Pimpha, Tantayanon, & Harris, 2004).
Optical and Electrochemical Properties in π-conjugated Polymers
Oxazole-containing π-conjugated polymers have shown unique optical and electrochemical properties. These polymers are soluble in organic solvents, photoluminescent in both solution and solid state, and exhibit electrochemical activity, suggesting their potential in electronic and optoelectronic applications (Yamamoto, Namekawa, Yamaguchi, & Koizumi, 2007).
Antiproliferative Activity
Certain oxazole derivatives have displayed significant antiproliferative activity, comparable to the control drug 5-fluorouracil. This suggests their potential use in developing new therapeutic agents for cancer treatment (Liu, Lv, Xue, Song, & Zhu, 2009).
Safety and Hazards
Future Directions
The future directions for the study of 5-(2-chloro-6-fluorophenyl)oxazole and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Oxazole derivatives have been found to exhibit a wide range of biological activities, which makes them interesting targets for future research .
properties
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSXAYHVBWEMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CN=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















